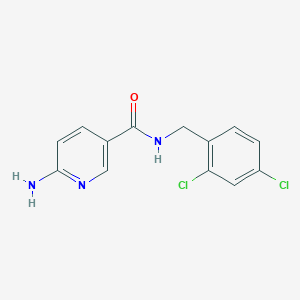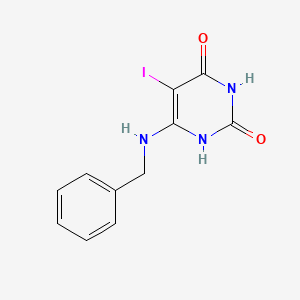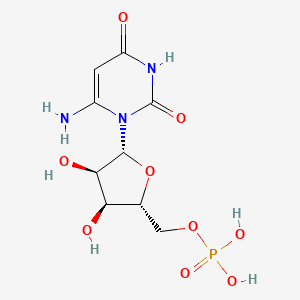
6-Acetyl-7-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of an acetyl group at the 6th position and a hydroxyl group at the 7th position on the chromen-2-one ring. Coumarins, including 6-Acetyl-7-hydroxy-2H-chromen-2-one, are widely found in nature and have been used in various applications ranging from medicinal to industrial .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-7-hydroxy-2H-chromen-2-one typically involves the Pechmann reaction, which is a condensation reaction between phenols and β-keto esters in the presence of an acid catalyst. For instance, 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate can be used as starting materials in the presence of sulfuric acid . The reaction conditions often include heating the mixture to around 50°C in a solvent like dry acetone with anhydrous potassium carbonate .
Industrial Production Methods: Industrial production of 6-Acetyl-7-hydroxy-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 6-acetyl-7-oxo-2H-chromen-2-one.
Reduction: Formation of 6-(1-hydroxyethyl)-7-hydroxy-2H-chromen-2-one.
Substitution: Formation of various substituted coumarin derivatives depending on the substituent introduced.
Scientific Research Applications
6-Acetyl-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Industry: Used in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like cytochrome P450, which are involved in drug metabolism. It also interacts with receptors such as serotonin receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Coumarin (2H-chromen-2-one): The parent compound with a similar structure but lacking the acetyl and hydroxyl groups.
Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one): Similar structure with a methoxy group instead of an acetyl group.
Umbelliferone (7-hydroxy-2H-chromen-2-one): Lacks the acetyl group but has a hydroxyl group at the same position.
Uniqueness: 6-Acetyl-7-hydroxy-2H-chromen-2-one is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Properties
CAS No. |
6835-55-8 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-acetyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H8O4/c1-6(12)8-4-7-2-3-11(14)15-10(7)5-9(8)13/h2-5,13H,1H3 |
InChI Key |
MYJIZBGGFRMXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


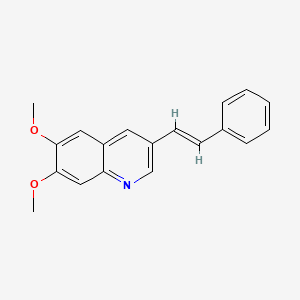
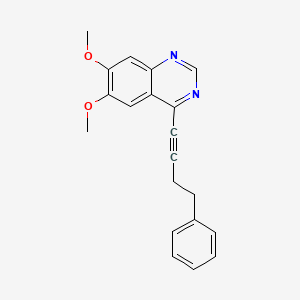
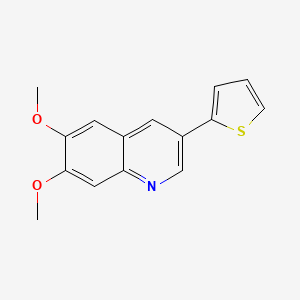
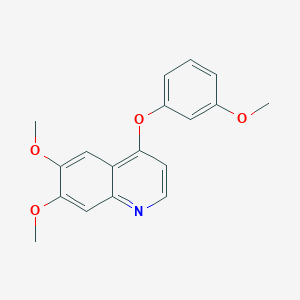
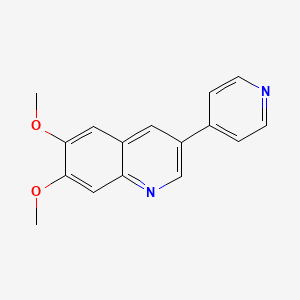
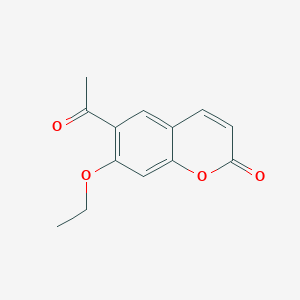

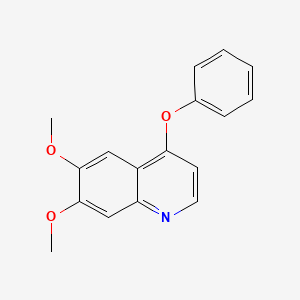
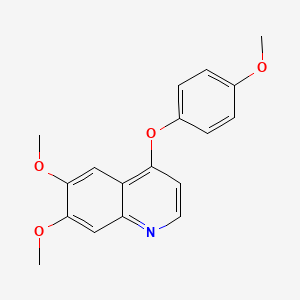
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)
